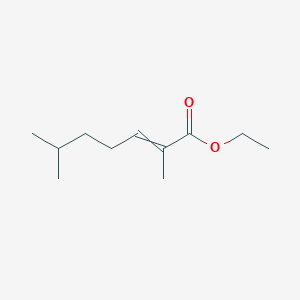![molecular formula C16H22O B14600351 {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene CAS No. 61032-32-4](/img/structure/B14600351.png)
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene is a chemical compound characterized by its unique structure, which includes a cyclopentene ring, a butoxy group, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene typically involves a multi-step process. The initial step often includes the preparation of the cyclopentene derivative, followed by the introduction of the butoxy group. The final step involves the attachment of the benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to receptors, altering enzyme activity, or affecting cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene include:
- {[2-(Cyclopent-3-en-1-yl)ethoxy]methyl}benzene
- {[2-(Cyclopent-3-en-1-yl)propoxy]methyl}benzene
- {[2-(Cyclopent-3-en-1-yl)butoxy]ethyl}benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
61032-32-4 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-cyclopent-3-en-1-ylbutoxymethylbenzene |
InChI |
InChI=1S/C16H22O/c1-2-15(16-10-6-7-11-16)13-17-12-14-8-4-3-5-9-14/h3-9,15-16H,2,10-13H2,1H3 |
Clave InChI |
FUVDYIVMKCMFEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC1=CC=CC=C1)C2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


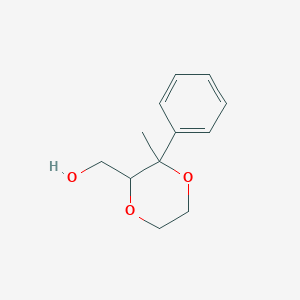
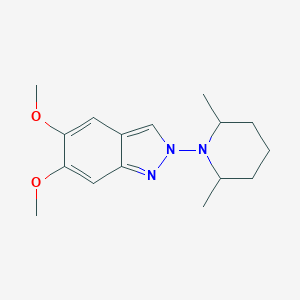
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)

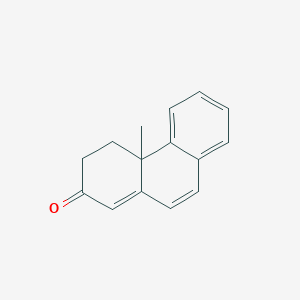
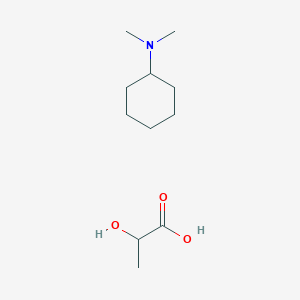
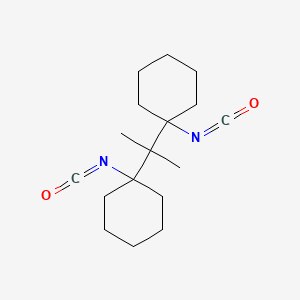
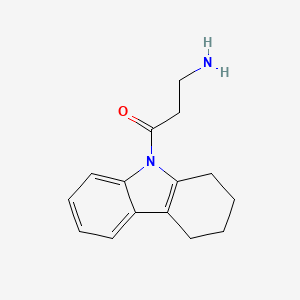
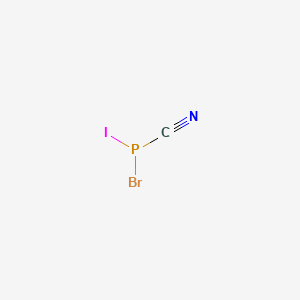
![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
